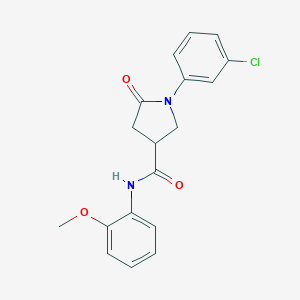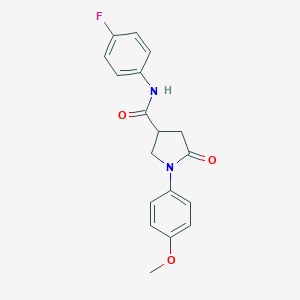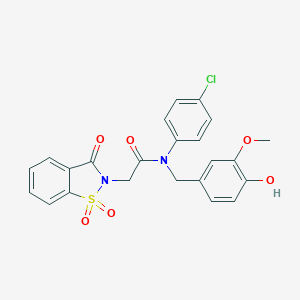![molecular formula C21H16ClN3O4S B278742 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate](/img/structure/B278742.png)
2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CIB-09 and is a derivative of benzisothiazolone.
Applications De Recherche Scientifique
2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, it has been studied for its anti-bacterial properties and has shown potential in inhibiting the growth of bacteria.
Mécanisme D'action
The mechanism of action of 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, inflammation, and bacterial growth.
Biochemical and physiological effects:
2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, it has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate in lab experiments is its potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, it has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate. One direction is to further study its mechanism of action to better understand how it works. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research can be conducted to optimize the synthesis method to improve the yield and purity of the compound. Finally, further studies can be conducted to assess the toxicity and safety of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate involves the reaction of 2-chloro-1,1-dioxido-1,2-benzisothiazol-3-ylamine with ethyl nicotinate in the presence of a base. The reaction occurs at room temperature and yields the desired product in good yield.
Propriétés
Nom du produit |
2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate |
|---|---|
Formule moléculaire |
C21H16ClN3O4S |
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
2-(2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C21H16ClN3O4S/c22-17-8-2-3-9-18(17)25(12-13-29-21(26)15-6-5-11-23-14-15)20-16-7-1-4-10-19(16)30(27,28)24-20/h1-11,14H,12-13H2 |
Clé InChI |
BYLMJKLQSCKQDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CN=CC=C3)C4=CC=CC=C4Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CN=CC=C3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)





![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)
![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)
![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)